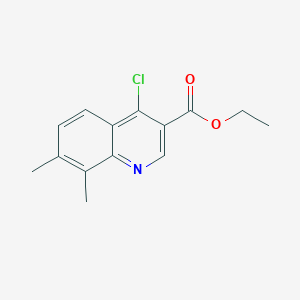

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould–Jacobs reaction, Friedländer synthesis, and Conrad-Limpach synthesis are well-known classical protocols used for constructing quinoline scaffolds . These methods often involve the use of catalysts such as magnesium chloride, cupric nitrate, or 4-toluenesulfonic acid under controlled temperatures .

In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods, such as microwave-assisted synthesis or solvent-free reactions using reusable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline-2,4-diones or dihydroquinolines .

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Properties

Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) production, suggesting its potential as an anticancer agent .

Antibacterial Effects

Studies have shown that this compound possesses antibacterial properties against multi-drug resistant bacteria. Its efficacy was demonstrated through assays that measured bacterial viability at low concentrations .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes associated with cancer progression and bacterial survival. By binding to active sites on these enzymes, it blocks substrate access, leading to reduced activity .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity Assessment : A study focused on various cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

- Antibacterial Efficacy Study : Another investigation evaluated its effectiveness against multi-drug resistant strains of bacteria, revealing significant reductions in bacterial counts at minimal concentrations .

- Enzyme Inhibition Studies : Research indicated that the compound could inhibit enzymes critical for pathogen survival, highlighting its therapeutic potential .

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response by interacting with specific receptors .

Comparación Con Compuestos Similares

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar quinoline scaffold but differs in the position and nature of the substituents.

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit different chemical reactivity and biological activities compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a quinoline core structure, which is known for its diverse biological activities. The presence of the ethyl ester and the chloro substituent enhances its reactivity and solubility in organic solvents. Its molecular formula is with a CAS Number of 56824-88-0.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Quinoline derivatives are known to affect cellular pathways involved in inflammation, cancer proliferation, and microbial resistance. The specific mechanisms include:

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : The compound can interact with specific receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Research indicates that quinoline derivatives exhibit anticancer properties. This compound has been evaluated for its potential to inhibit tumor cell growth. In vitro studies have shown that it may possess cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 20.9 ± 6.4 |

| HT29 (Colon) | 32.8 ± 7.0 |

| T24 (Bladder) | >50 |

These results suggest that further exploration into its structure-activity relationship could yield more potent derivatives .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several pathogens. Studies indicate that it may be effective against both gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 10 μg/mL |

These findings highlight the potential of this compound as a lead candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Early research suggests that quinoline derivatives like this compound may reduce inflammation in various disease models. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

- Anticancer Activity Evaluation : A study conducted on the MTT assay demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines A549 and HT29. The compound was found to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The results showed comparable efficacy to standard antibiotics, indicating its potential use in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXOUHZNQVMBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363288 | |

| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-88-5 | |

| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.